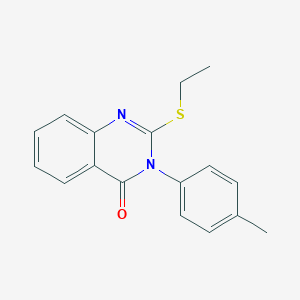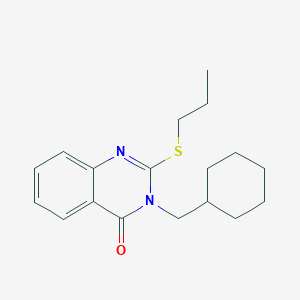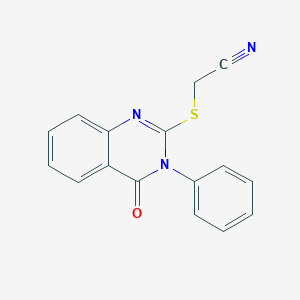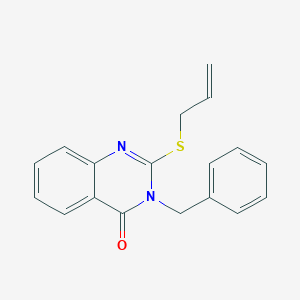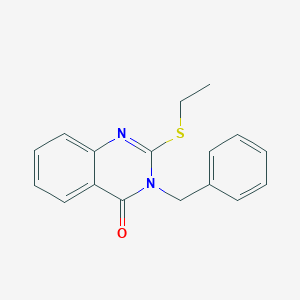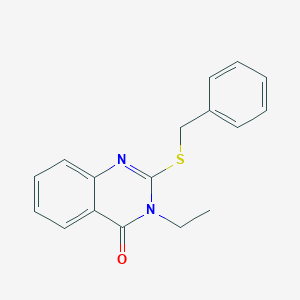![molecular formula C19H20N2O2 B429771 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide CAS No. 312587-65-8](/img/structure/B429771.png)
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of the benzazepine core is then carried out using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis
Properties
CAS No. |
312587-65-8 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4g/mol |
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)propanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23) |
InChI Key |
WGKOQOBKVXZARO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
solubility |
46.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(DIMETHYLAMINO)BENZALDEHYDE 1-(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)HYDRAZONE](/img/structure/B429688.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429689.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B429694.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-nitrobenzamide](/img/structure/B429695.png)
![S-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-2-yl] (4-chlorophenyl)ethanethioate](/img/structure/B429696.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B429698.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B429699.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B429700.png)
